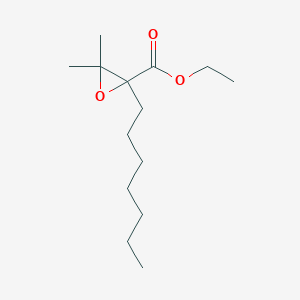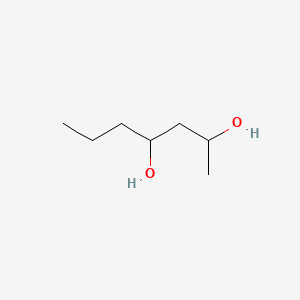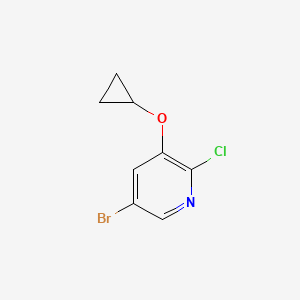
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a heptyl chain, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2-heptyl-3,3-dimethyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of these biomolecules and potentially lead to therapeutic effects.
相似化合物的比较
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-dimethyloxirane-2-carboxylate: Lacks the heptyl chain, leading to different chemical properties and reactivity.
2-Ethyl-2,3-dimethyloxirane: Lacks the ester group, resulting in different applications and reactivity.
Oxirane, 3-ethyl-2,2-dimethyl-: Similar structure but different substitution pattern, leading to different chemical behavior.
属性
CAS 编号 |
5445-42-1 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-9-10-11-14(12(15)16-6-2)13(3,4)17-14/h5-11H2,1-4H3 |
InChI 键 |
HLAIQFADSAKXAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(C(O1)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)


![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)

![5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B14001405.png)

![2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14001422.png)

